molecular formula C17H11F2N B12969512 2,4-Bis(3-fluorophenyl)pyridine

2,4-Bis(3-fluorophenyl)pyridine

Cat. No.: B12969512
M. Wt: 267.27 g/mol
InChI Key: OQEFMFXKLUSCAC-UHFFFAOYSA-N
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Description

2,4-Bis(3-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two 3-fluorophenyl groups attached to the 2 and 4 positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,4-dibromopyridine is reacted with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.

Scientific Research Applications

2,4-Bis(3-fluorophenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(3-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triarylpyridines: These compounds share a similar pyridine core but have three aryl groups attached.

    Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine are structurally similar but have different substitution patterns.

Uniqueness

2,4-Bis(3-fluorophenyl)pyridine is unique due to the specific positioning of the fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can also enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from other pyridine derivatives .

Properties

Molecular Formula

C17H11F2N

Molecular Weight

267.27 g/mol

IUPAC Name

2,4-bis(3-fluorophenyl)pyridine

InChI

InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)13-7-8-20-17(11-13)14-4-2-6-16(19)10-14/h1-11H

InChI Key

OQEFMFXKLUSCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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